molecular formula C21H17Cl2NO3S2 B5612013 2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide

2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide

Cat. No.: B5612013
M. Wt: 466.4 g/mol
InChI Key: JCRPSQCVPDVORQ-UHFFFAOYSA-N
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Description

2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes a chlorinated benzamide core with sulfonylethylsulfanyl and phenyl groups

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for this compound could include studying its potential uses, investigating its mechanism of action, and optimizing its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Sulfonylethylsulfanyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate thiol to form the sulfonylethylsulfanyl intermediate.

    Coupling with 2-chloro-5-aminobenzamide: The intermediate is then coupled with 2-chloro-5-aminobenzamide under suitable conditions, such as the presence of a base like triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonylethylsulfanyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-methylphenol
  • 5-chloro-2-(2,4-dichlorophenoxy)phenol
  • 2-chloro-5-nitrobenzamide

Uniqueness

2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide is unique due to its combination of a chlorinated benzamide core with sulfonylethylsulfanyl and phenyl groups. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO3S2/c22-15-6-9-18(10-7-15)29(26,27)13-12-28-17-8-11-20(23)19(14-17)21(25)24-16-4-2-1-3-5-16/h1-11,14H,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRPSQCVPDVORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SCCS(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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